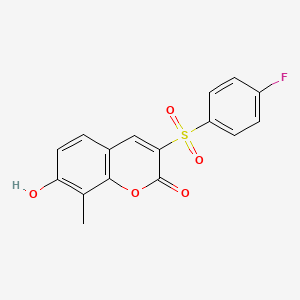

![molecular formula C16H23N3O B2508007 N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide CAS No. 2097889-30-8](/img/structure/B2508007.png)

N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

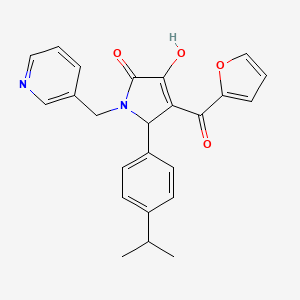

The compound "N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide" is a chemical entity that appears to be a derivative of the pyrazole class. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms and have been extensively studied for their diverse biological activities. The structure of the compound suggests that it may have potential biological activities, given the presence of the pyrazole moiety and the carboxamide group, which are common features in pharmacologically active compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via cyclization reactions involving the formation of the pyrazole ring. While the specific synthesis of "this compound" is not detailed in the provided papers, similar compounds have been synthesized using various methods. For instance, the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids involved characterization by 1H NMR, 13C NMR, Mass, and IR spectral studies . These methods are likely applicable to the synthesis of the compound , with adaptations to the starting materials and reaction conditions to accommodate the cyclohexyl and carboxamide functionalities.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can engage in hydrogen bonding and π-π interactions due to the presence of nitrogen atoms. The carboxamide group is a common functional group in medicinal chemistry, known for its hydrogen bonding capabilities, which can be crucial for the binding of the compound to biological targets. The molecular docking studies of similar compounds have been performed to ascertain the probable binding model with biological enzymes, such as cyclooxygenase .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and cyclization reactions. For example, N-allyl-5-amino-1H-pyrazole-4-carboxamides can undergo cyclization to give oxazolyl derivatives . These reactions are influenced by the substituents on the pyrazole ring and the reaction conditions. The specific chemical reactions that "this compound" can undergo would depend on its exact structure and the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a carboxamide group can increase the compound's polarity and potentially its solubility in aqueous media. The substituted phenyl ring in similar compounds has been found to be oriented almost perpendicular to the heterocycle, which can affect the compound's crystal packing and, consequently, its solid-state properties . The exact properties of "this compound" would need to be determined experimentally.

科学的研究の応用

Synthesis and Characterization

Research chemicals such as pyrazole derivatives have been synthesized and characterized to understand their chemical properties and potential applications. For example, McLaughlin et al. (2016) identified and characterized a research chemical through synthesis and analytical techniques, providing foundational knowledge for further exploration of similar compounds (McLaughlin et al., 2016). Such studies are crucial for the development of new materials and drugs by elucidating the chemical structure and properties of novel compounds.

Metabolic Studies

Understanding the metabolism of synthetic cannabinoids, including pyrazole derivatives, is essential for their development and safety assessment. Franz et al. (2017) investigated the in vitro metabolism of a synthetic cannabinoid, providing insights into its biotransformation and potential impacts on human health (Franz et al., 2017). These findings are critical for assessing the safety and therapeutic potential of new compounds.

Antitumor Activity

The search for novel antitumor agents has led to the synthesis and biological evaluation of various pyrazole derivatives. Yoshida et al. (2005) designed and synthesized benzothiazole derivatives, demonstrating their potent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). Such research is vital for the discovery of new anticancer drugs with improved efficacy and selectivity.

Nematocidal Evaluation

The agricultural sector benefits from the development of novel pesticides, including pyrazole carboxamide derivatives. Zhao et al. (2017) synthesized and evaluated the nematocidal activity of new pyrazole carboxamide compounds, highlighting their potential use in controlling harmful nematodes (Zhao et al., 2017). Such studies contribute to the development of more effective and safer agricultural chemicals.

Antibacterial Agents

The design and synthesis of novel pyrazole derivatives have also targeted the development of new antibacterial agents. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, demonstrating their promising antibacterial and anti-5-lipoxygenase activities (Rahmouni et al., 2016). This research is crucial for addressing antibiotic resistance and discovering new therapeutic options.

特性

IUPAC Name |

N-(4-pyrazol-1-ylcyclohexyl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O/c20-16(13-5-2-1-3-6-13)18-14-7-9-15(10-8-14)19-12-4-11-17-19/h1-2,4,11-15H,3,5-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNWYPHUYITTGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2CCC(CC2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide](/img/structure/B2507925.png)

![2-Ethyl-5-((4-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507930.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2507931.png)

![benzo[c][1,2,5]thiadiazol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2507932.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2507935.png)

![3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2507936.png)

![methyl 5-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2507938.png)

![4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2507942.png)

![N2,N5-bis(6-fluorobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2507946.png)